2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Overview
Description
“2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . These compounds are known for their potential in medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazines has been studied using various computational methods . The geometry optimization of the molecular structure was carried out for the monomer and dimer .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazines have been studied . The structure–activity relationship of triazolo[4,3-a]pyrazine derivatives was preliminarily analyzed .
Physical and Chemical Properties Analysis
The basic optical, electrochemical, and semiconductor properties of [1,2,4]triazolo[4,3-a]pyrazines have been studied .
Scientific Research Applications
Anticonvulsant Activity
Compounds related to 2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione have been studied for their anticonvulsant activity. Kelley et al. (1995) synthesized and tested various 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, finding several with potent activity against maximal electroshock-induced seizures in rats. These compounds exhibit less propensity to cause emesis and serve as bioisosteres of the purine ring for anticonvulsant activity (Kelley et al., 1995).
Synthesis and Transformations
Massry (2003) described the synthesis of 6-Benzyl-5-thioxo-3,4-dihydro-2H-[1,2,4]triazin-3-one and its transformation into fused [1,2,4]triazine systems, showcasing the versatility of this chemical structure in creating a variety of compounds potentially useful in various fields of research (Massry, 2003).
Diels-Alder Reactions
Johnson and Moody (1985) explored the Diels-Alder reactions of 4-phenyl-1,2,4-triazole-3,5-dione with functionalized dienes, demonstrating the chemical reactivity and potential applications in synthetic chemistry (Johnson & Moody, 1985).
Phosphodiesterase Inhibitors
Raboisson et al. (2003) investigated 8-substituted pyrazolo[1,5-a]-1,3,5-triazines as phosphodiesterase type 4 inhibitors, discovering compounds with potent inhibition and high isoenzyme selectivity. This research indicates potential pharmaceutical applications (Raboisson et al., 2003).
Mechanism of Action
Target of Action
The primary targets of 2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets, c-Met and VEGFR-2, by inhibiting their activities . This inhibition results in a decrease in cell proliferation and angiogenesis, which are key processes in tumor growth .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 pathways. By inhibiting these kinases, this compound disrupts the signaling pathways that lead to cell proliferation and angiogenesis . The downstream effects include a reduction in tumor growth and potential induction of apoptosis .
Result of Action
As a result of its action, this compound exhibits excellent antiproliferative activities against various cancer cell lines . It also induces apoptosis in these cells .
Future Directions
The future directions for [1,2,4]triazolo[4,3-a]pyrazines include further exploration as antimicrobial agents . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, compounds were deliberated to contain piperazine or piperidine in order to investigate their antimicrobial properties .
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-14-7-9-15(10-8-14)13-23-19(25)22-12-11-21(18(24)17(22)20-23)16-5-3-2-4-6-16/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLBKOAQTSFTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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